4,7-Dichloroquinoline 1-oxide
Overview
Description
4,7-Dichloroquinoline is used in the synthesis of hybrid aminoquinoline-triazine derivatives that show anti-microbial activity . It is also used in the synthesis of novel oxazolidinones as anti-microbial agents showing efficacy against common bacterial strains .
Synthesis Analysis
The industrial preparation method of 4,7-dichloroquinoline involves performing hydrolysis and acid adjustment on 4-hydroxyl-7-chlorine-quinoline-3-carboxylic acid ethyl ester by using 10% sodium hydroxide solution to prepare 4-hydroxyl-7-chlorine-quinoline-3-carboxylic acid . This is followed by decarboxylation to produce 4-hydroxyl-7-chloroquinoline, and chlorinating the 4-hydroxyl-7-chloroquinoline by using phosphorus oxychloride to obtain 4,7-dichloroquinoline crude products .
Molecular Structure Analysis
4,7-Dichloroquinoline is a white, needle-shaped crystal solid with a chemical formula of C9H5Cl2N . Its molecular weight is 198.05 .
Chemical Reactions Analysis
The chlorine atom in the 4-position in the pyridine ring of 4,7-dichloroquinoline is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring . As a result, it can be replaced selectively to form derivatives at that position .
Physical And Chemical Properties Analysis
4,7-Dichloroquinoline has a density of 1.4±0.1 g/cm3, a boiling point of 292.9±20.0 °C at 760 mmHg, and a flash point of 158.7±7.4 °C . It is soluble in chloroform at 50 mg/mL .
Scientific Research Applications
Experimental Oral Carcinogenesis : 4-Nitroquinoline 1-oxide (4NQO) is used in studies related to experimental oral carcinogenesis. It's been utilized to induce squamous cell carcinoma in the palatal mucosa of rats, highlighting its role in studying the progression from premalignant mucosal changes to cancer (Nauta et al., 1996).
Antimalarial Effects : Certain derivatives of 4,7-Dichloroquinoline 1-oxide, specifically 4-[(7-chloro-4-quinolinyl)amino]-2-[(diethylamino)methyl]-6-alkylphenols and their N omega-oxides, have been synthesized and found to display potent antimalarial activity in mice (Kesten et al., 1987).
Genotoxicity and Clastogenicity : The mutagenic and carcinogenic properties of 4-Nitroquinoline 1-oxide have been widely recognized. It's known for inducing various types of DNA damage, including chromosomal damage, gene mutation, and DNA damage in human lymphoblastoid and mouse lymphoma cell lines (Brüsehafer et al., 2015).
Neurodegenerative Disorders : A study described an alternative method for synthesizing 4-arylselanyl-7-chloroquinolines, which showed in vitro acetylcholinesterase (AChE) activity and improved memory in mice, suggesting potential as therapeutic agents for Alzheimer's disease and other neurodegenerative disorders (Duarte et al., 2017).
Genetic Screens and DNA Repair : 4-Nitroquinoline 1-oxide is used in genetic screens and studies of DNA damage and DNA repair in various organisms, including Aspergillus nidulans. It's particularly useful for identifying mutations across the genome and understanding the full mutagenic potential of certain chemicals (Downes et al., 2014).
Oxidative Damage and Carcinogenicity : Research indicates that 4-Nitroquinoline 1-oxide induces oxidative damage, particularly forming 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species. This contributes to understanding its carcinogenic mechanism (Arima et al., 2006).
Antioxidant Activity : Novel selenium-containing quinolines derived from this compound have been synthesized and tested for their antioxidant activity. Some compounds demonstrated significant results, including inhibiting radicals and having superoxide dismutase-like activity, which are essential for combating oxidative stress (Bocchini et al., 2020).
Allergic Contact Dermatitis : There's evidence of allergic contact dermatitis from 4,7‐Dichloroquinoline, indicating its potential as an irritant and allergen in industrial settings (Pickerlng & Ive, 1982).
Mechanism of Action
Target of Action
4,7-Dichloroquinoline 1-oxide is a chemical compound that is used as an intermediate in the synthesis of various drugs . .
Mode of Action
It is known that the chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring . This property allows it to be selectively replaced to form derivatives at that position .
Biochemical Pathways
It is known that it is used as an intermediate in the synthesis of various drugs .
Safety and Hazards
4,7-Dichloroquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep it in a dry, cool, and well-ventilated place .
properties
IUPAC Name |
4,7-dichloro-1-oxidoquinolin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-6-1-2-7-8(11)3-4-12(13)9(7)5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGJNAHFEWJQKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C[N+](=C2C=C1Cl)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70299585 | |
Record name | 4,7-dichloroquinoline 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70299585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1077-74-3 | |
Record name | 1077-74-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131486 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,7-dichloroquinoline 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70299585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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